

A Technical Guide to the Spectroscopic Characterization of Cyanidin 3-Xyloside

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Compound of Interest

Compound Name: Cyanidin 3-Xyloside

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and methodologies essential for the characterization of **Cyanidin 3-Xyloside**, a naturally occurring anthocyanin with significant interest in the fields of food science, pharmacology, and drug development. The information presented herein is compiled from various scientific sources to aid in the identification and quantification of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the characterization of **Cyanidin 3-Xyloside**, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Data

While a complete, explicitly assigned NMR dataset for **Cyanidin 3-Xyloside** was not found in the immediate search, data for closely related cyanidin glycosides provides a reference for expected chemical shifts. The following table is based on data for a compound with a mass corresponding to **Cyanidin 3-Xyloside**.^[1] Researchers should perform detailed 1D and 2D NMR experiments (COSY, HSQC, HMBC) for unambiguous assignment.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for a Compound with m/z of 419 (Consistent with **Cyanidin 3-Xyloside**)^[1]

Position	¹ H Chemical Shift (δ, ppm)	¹³ C Chemical Shift (δ, ppm)
Aglycone (Cyanidin)		
2	163.9	136.7
3	146.2	
4	8.80 (s, 1H)	
5	159.1	
6	6.77 (s, 1H)	95.4
7	170.7	103.3
8	6.53 (s, 1H)	
9	157.7	
10	113.4	
1'	119.7	110.5
2'	7.88 (d, J=1.8 Hz, 1H)	
3'	145.6	
4'	149.7	
5'	6.87 (d, J=9.0 Hz, 1H)	8.15-8.17 (dd, J=8.4 Hz, 1.8 Hz, 1H)
6'		
Xylose Moiety		
1''	5.36 (d, J=7.2 Hz, 1H)	104.5
2''	3.85-3.88 (m, 1H)	74.1
3''	3.67-3.70 (m, 1H)	72.2
4''	3.59-3.64 (m, 3H)	69.2
5''	3.05-3.08 (m, 1H)	67.5

Note: The provided data is for a compound with a mass consistent with **Cyanidin 3-Xyloside**. Assignments are putative and require confirmation through 2D NMR experiments.

Mass Spectrometry (MS) Data

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of anthocyanins.

Table 2: ESI-LC/MS/MS Data for a Compound Consistent with **Cyanidin 3-Xyloside**[\[1\]](#)

Parameter	Value
Ionization Mode	ESI+
[M] ⁺ (m/z)	419
MS/MS fragments (m/z)	287
Retention Time (min)	Not specified for Cyanidin 3-Xyloside

The fragmentation pattern, showing a loss of the xylose moiety (132 Da) to yield the cyanidin aglycone at m/z 287, is characteristic of cyanidin-3-O-glycosides.[\[2\]](#)

Ultraviolet-Visible (UV-Vis) Spectroscopy Data

UV-Vis spectroscopy is widely used for the initial identification and quantification of anthocyanins. The absorption maxima are pH-dependent.

Table 3: UV-Vis Absorption Maxima (λ_{max}) for Cyanidin Glycosides

Solvent/pH	λ_{max} (nm)	Reference Compound
Acidic Methanol	~520-535	General for Cyanidin 3-glycosides
pH < 2 (aqueous)	~509	Cyanidin 3-O- β -glucopyranoside [3]
pH 5.5 (aqueous)	No significant absorption in visible range	Cyanidin 3-O- β -glucopyranoside [3]

The ratio of absorbance at 440 nm to the absorbance maximum in the visible range ($E_{440}/E_{\lambda_{\max}}$) is a useful indicator to distinguish between 3-glycosides and 3,5-diglycosides of cyanidin.[4]

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data.

Sample Preparation

Cyanidin 3-Xyloside can be isolated from various natural sources such as black chokeberries, blackberries, and apples.[5][6] Extraction is typically performed using acidified methanol or ethanol, followed by chromatographic purification steps like solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC).

NMR Spectroscopy

- **Instrumentation:** A high-field NMR spectrometer (e.g., 600 MHz) is recommended for resolving complex proton and carbon signals.[1]
- **Sample Preparation:** Samples should be dissolved in a deuterated solvent, commonly methanol-d₄ (CD₃OD).[1] For anthocyanins, a small amount of trifluoroacetic acid-d (TFA-d) may be added to stabilize the flavylum cation form.
- **Data Acquisition:** Standard 1D ¹H and ¹³C NMR spectra should be acquired. For structural elucidation, 2D NMR experiments including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential to establish proton-proton and proton-carbon correlations.

Mass Spectrometry

- **Instrumentation:** A liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source is typically used.
- **Chromatography:** A C18 reversed-phase column is commonly employed for the separation of anthocyanins. The mobile phase usually consists of a gradient of acidified water (e.g., with formic acid) and an organic solvent like methanol or acetonitrile.

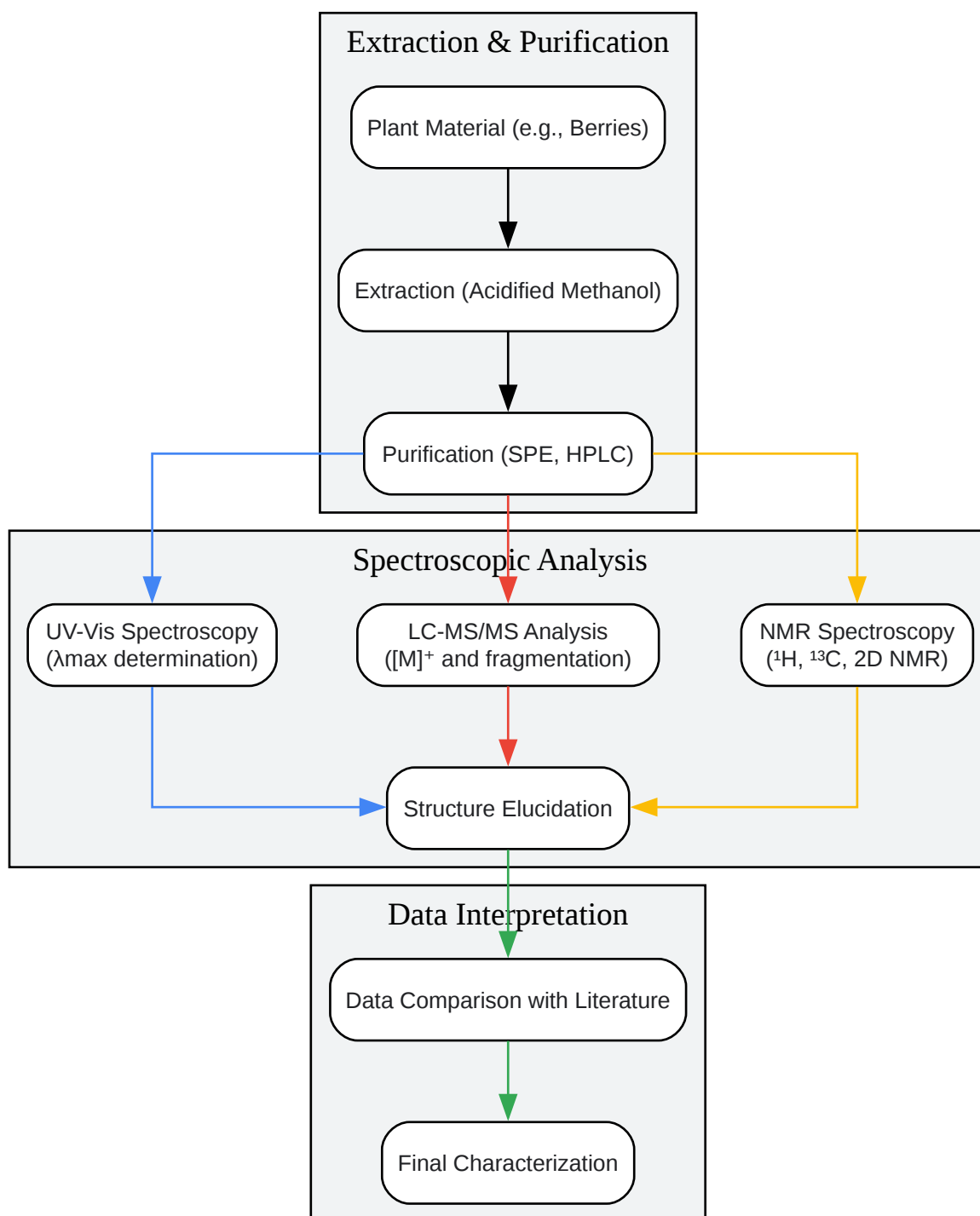
- **Mass Analysis:** Data should be acquired in positive ion mode. A full scan MS analysis is performed to determine the molecular ion $[M]^+$. Subsequently, MS/MS fragmentation of the parent ion is conducted to obtain characteristic daughter ions, which aids in structural confirmation.

UV-Vis Spectroscopy

- **Instrumentation:** A standard double-beam UV-Vis spectrophotometer is suitable for these measurements.
- **Sample Preparation:** The purified sample is dissolved in an appropriate solvent, such as methanol or a buffer solution of a specific pH. For anthocyanins, spectra are often recorded in acidic solutions (e.g., $\text{pH} < 2$) to ensure the predominance of the colored flavylum cation. [\[3\]](#)
- **Data Acquisition:** The absorption spectrum is typically recorded from 200 to 700 nm to observe the two characteristic absorption bands of anthocyanins: one in the UV region (around 280 nm) and another in the visible region (around 520 nm).

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of **Cyanidin 3-Xyloside**.



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Caption: Workflow for the characterization of **Cyanidin 3-Xyloside**.

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